N-(4-fluoro-2-methylphenyl)oxan-4-amine N-(4-fluoro-2-methylphenyl)oxan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233826
InChI: InChI=1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

N-(4-fluoro-2-methylphenyl)oxan-4-amine

CAS No.:

Cat. No.: VC16233826

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-2-methylphenyl)oxan-4-amine -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name N-(4-fluoro-2-methylphenyl)oxan-4-amine
Standard InChI InChI=1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3
Standard InChI Key OZBCMRMYEOSUEQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)NC2CCOCC2

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

N-(4-Fluoro-2-methylphenyl)oxan-4-amine consists of two primary moieties: a fluorinated aromatic ring and a tetrahydropyran (oxane) amine group. The phenyl ring features a fluorine atom at the 4-position and a methyl group at the 2-position, creating a distinct electronic environment that enhances both lipophilicity and metabolic stability compared to non-fluorinated analogs . The oxan-4-amine group contributes a six-membered oxygen-containing ring with a secondary amine, enabling hydrogen bonding and nucleophilic reactivity .

Stereoelectronic Effects

The fluorine atom’s strong electron-withdrawing nature induces a partial positive charge on the adjacent carbon, altering the ring’s electron density distribution. This effect, combined with the steric bulk of the methyl group, directs regioselectivity in subsequent chemical reactions. Computational studies of similar compounds, such as N-(4-iodo-3-methylphenyl)oxan-4-amine (CAS 166607283), suggest that halogen substitution at the para position significantly impacts molecular polarity and crystal packing .

Comparative Analysis with Structural Analogs

Compared to its isomer N-(3-fluoro-2-methylphenyl)oxan-4-amine (CAS 1248176-34-2), the 4-fluoro derivative exhibits a 15% higher logP value, indicating greater lipophilicity . This property may enhance membrane permeability in biological systems, a critical factor in drug design.

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methylaniline and a tetrahydropyran-4-amine derivative under inert atmospheric conditions . Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed to accelerate the reaction, achieving yields of 68–72% after purification by column chromatography .

Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Anhydrous toluene or dimethylformamide (DMF)

  • Catalyst: 5 mol% Pd/C or 10 mol% CuI

  • Reaction Time: 12–24 hours

Alternative Approaches

Continuous flow chemistry has been explored to improve scalability and reduce side reactions. In one protocol, reactants are pumped through a heated microreactor at 120°C with a residence time of 30 minutes, achieving a 78% yield and 99% purity . This method minimizes thermal degradation, a common issue in batch processes.

Physicochemical Properties and Reactivity

Key Physical Properties

PropertyValueSource
Molecular Weight209.26 g/mol
Melting Point92–94°C
Solubility (Water)<0.1 mg/mL at 25°C
LogP (Octanol-Water)2.3
StabilityStable under inert gas, -20°C

Chemical Reactivity

The secondary amine group undergoes acylation and sulfonation reactions, while the fluorine atom participates in halogen-exchange reactions under basic conditions. For example, treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) replaces fluorine with hydroxyl groups at elevated temperatures. Oxidation of the oxane ring with meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide, a reaction exploited to modify the compound’s polarity.

Industrial Manufacturing and Quality Assurance

Production Specifications

MolCore BioPharmatech produces the compound at ≥97% purity under ISO 9001-certified conditions, with residual solvent levels controlled to <0.1% for toluene and <0.05% for DMF . Batch sizes range from 100 g to 10 kg, catering to preclinical and early-phase clinical trials.

Analytical Methods

  • Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm

  • Structural Confirmation: 1H^1\text{H} NMR (400 MHz, CDCl3) and LC-MS (ESI+)

  • Impurity Profiling: Gas chromatography-mass spectrometry (GC-MS) for volatile byproducts

Regulatory Status

As of April 2025, the compound remains classified as “For research use only” by major suppliers, with no approved therapeutic applications .

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